molecular formula C24H20N4O3 B12395735 Akr1C3-IN-10

Akr1C3-IN-10

Cat. No.: B12395735
M. Wt: 412.4 g/mol
InChI Key: QJWQAZTYFYCFQU-RMKNXTFCSA-N
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Description

Akr1C3-IN-10 is a selective inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). This enzyme plays a crucial role in the metabolism of steroids, prostaglandins, and other important biological molecules. AKR1C3 is involved in the biosynthesis of potent androgens and estrogens, making it a significant target in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Akr1C3-IN-10 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications to enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and detailed information is often available in specialized chemical databases or research publications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Akr1C3-IN-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .

Major Products

The major products formed from these reactions are typically modified versions of this compound with enhanced or altered biological activity. These products are often tested for their efficacy in inhibiting AKR1C3 and their potential therapeutic applications .

Mechanism of Action

Akr1C3-IN-10 exerts its effects by selectively inhibiting the activity of AKR1C3. This inhibition disrupts the conversion of weak androgens and estrogens into their potent forms, thereby reducing the activation of androgen and estrogen receptors. The molecular targets and pathways involved include the androgen receptor signaling pathway and the estrogen receptor signaling pathway .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

(E)-3-[3-[(4-methylphenyl)methylcarbamoyl]-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C24H20N4O3/c1-16-2-4-17(5-3-16)13-25-24(31)21-11-18(6-9-23(29)30)10-20(12-21)19-7-8-22-26-15-27-28(22)14-19/h2-12,14-15H,13H2,1H3,(H,25,31)(H,29,30)/b9-6+

InChI Key

QJWQAZTYFYCFQU-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)C3=CN4C(=NC=N4)C=C3)/C=C/C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)C3=CN4C(=NC=N4)C=C3)C=CC(=O)O

Origin of Product

United States

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